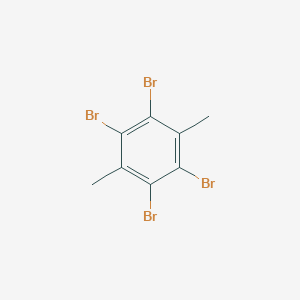

2,3,5,6-Tetrabromo-p-xylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrabromo-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXKOKVQKECXYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Br)Br)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052697 | |

| Record name | 2,3,5,6-Tetrabromo-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23488-38-2 | |

| Record name | 2,3,5,6-Tetrabromo-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23488-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023488382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrabromo-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrabromo-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,3,5,6-Tetrabromo-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 2,3,5,6-Tetrabromo-p-xylene, a halogenated aromatic compound. The information is curated for researchers and professionals in the fields of chemistry and drug development, presenting key data in a structured and accessible format.

Core Properties of this compound

This compound, also known as 1,2,4,5-tetrabromo-3,6-dimethylbenzene, is a crystalline solid. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 23488-38-2 | [1] |

| Molecular Formula | C₈H₆Br₄ | [2] |

| Molecular Weight | 421.75 g/mol | [2] |

| Melting Point | 254-256 °C | [3] |

| Appearance | White to light gray to light yellow powder | |

| Purity | >98.0% (GC) |

Synthesis of this compound

The synthesis of this compound from p-xylene is achieved through an electrophilic aromatic substitution reaction. This process involves the exhaustive bromination of the p-xylene ring, where all four available positions on the benzene ring are substituted with bromine atoms. The use of a Lewis acid catalyst, such as iron or an iron halide, is crucial to facilitate the bromination.

The overall reaction is as follows:

C₆H₄(CH₃)₂ + 4Br₂ → C₆Br₄(CH₃)₂ + 4HBr

A detailed experimental protocol for this synthesis is provided below, based on established principles of electrophilic aromatic halogenation.

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Xylene

-

Bromine (Br₂)

-

Iron filings (Fe) or anhydrous Iron(III) bromide (FeBr₃)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Sodium bisulfite (NaHSO₃) solution (10% w/v)

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Ethanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Gas trap (to neutralize HBr gas)

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place p-xylene and the inert solvent (e.g., carbon tetrachloride). To the top of the reflux condenser, attach a gas trap containing a solution of sodium hydroxide to neutralize the hydrogen bromide gas evolved during the reaction.

-

Catalyst Addition: Add a catalytic amount of iron filings or anhydrous iron(III) bromide to the flask.

-

Bromine Addition: Slowly add a stoichiometric excess of bromine (at least 4 equivalents) dissolved in the same inert solvent to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux and maintain it for several hours to ensure complete tetrabromination. The progress of the reaction can be monitored by gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly add a 10% aqueous solution of sodium bisulfite to quench any unreacted bromine.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a 10% sodium hydroxide solution and then with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent by rotary evaporation.

-

The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and chloroform, to yield the final product as a crystalline solid.

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectral Properties

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern for a compound containing four bromine atoms. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound. The NIST WebBook provides access to the mass spectrum of this compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high degree of symmetry in the this compound molecule, its NMR spectra are relatively simple.

-

¹H NMR: A single peak is expected for the six equivalent protons of the two methyl groups.

-

¹³C NMR: Three distinct signals are expected: one for the two equivalent methyl carbons, one for the two equivalent bromine-substituted aromatic carbons, and one for the two equivalent methyl-substituted aromatic carbons.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the methyl groups and the aromatic ring, as well as C-Br stretching vibrations.

This guide provides foundational information for the synthesis and characterization of this compound. Researchers should always consult primary literature and safety data sheets before conducting any experimental work.

References

Characterization of 2,3,5,6-Tetrabromo-p-xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2,3,5,6-Tetrabromo-p-xylene, a halogenated aromatic compound. The information presented herein is intended to support research and development activities where this compound may be of interest.

Physicochemical and Spectroscopic Data

This compound is a highly substituted benzene derivative. A summary of its key physical and chemical properties is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₄ | --INVALID-LINK--[1] |

| Molecular Weight | 421.75 g/mol | --INVALID-LINK--[1] |

| CAS Number | 23488-38-2 | --INVALID-LINK--[1] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 254-256 °C | --INVALID-LINK--[2] |

| Boiling Point | Not available | |

| Solubility | Insoluble in water; soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic solvents (e.g., toluene) (predicted) | General knowledge |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features | Source |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) and characteristic isotopic pattern for four bromine atoms. | --INVALID-LINK--[1] |

| ¹H NMR | A single peak for the six equivalent protons of the two methyl groups. | Predicted based on symmetrical structure |

| ¹³C NMR | Three distinct signals are expected: one for the two equivalent methyl carbons, one for the four equivalent brominated aromatic carbons, and one for the two equivalent methyl-substituted aromatic carbons. | Predicted based on symmetrical structure |

| FTIR | Characteristic peaks for C-H stretching of the methyl groups, aromatic C-C stretching, and C-Br stretching. | Predicted based on functional groups |

Experimental Protocols

Synthesis of this compound

Experimental Protocol: Electrophilic Bromination of p-Xylene

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved hydrogen bromide (HBr) gas.

-

Reagents:

-

p-Xylene

-

Bromine (Br₂)

-

Iron powder or anhydrous iron(III) bromide (FeBr₃) as a catalyst

-

An inert solvent such as dichloromethane or carbon tetrachloride (optional)

-

Sodium bisulfite solution (for quenching excess bromine)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Procedure:

-

To the flask, add p-xylene and the iron catalyst. If a solvent is used, add it at this stage.

-

Cool the mixture in an ice bath.

-

Slowly add bromine from the dropping funnel with vigorous stirring. The reaction is exothermic and will produce HBr gas. Maintain the temperature of the reaction mixture between 0 and 5 °C.

-

After the addition of bromine is complete, allow the reaction mixture to stir at room temperature until the evolution of HBr ceases.

-

Slowly pour the reaction mixture into an ice-cold solution of sodium bisulfite to quench any unreacted bromine.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purification

The crude this compound can be purified by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: Suitable solvents for recrystallization include ethanol, chloroform, or a mixture of ethanol and chloroform.[3]

-

Procedure:

-

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

If the solution is colored, treat it with activated charcoal and filter it hot through a fluted filter paper.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

-

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

References

In-Depth Technical Guide: 2,3,5,6-Tetrabromo-p-xylene

CAS Number: 23488-38-2

This technical guide provides a comprehensive overview of 2,3,5,6-Tetrabromo-p-xylene, a halogenated aromatic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a p-xylene ring with four bromine atoms substituted at the 2, 3, 5, and 6 positions of the benzene ring.

| Property | Value | Reference |

| CAS Number | 23488-38-2 | [1][2] |

| Molecular Formula | C₈H₆Br₄ | [1] |

| Molecular Weight | 421.75 g/mol | [3] |

| Melting Point | 254-256 °C | [2][3] |

| Appearance | White to light yellow powder/crystal | [3] |

| Synonyms | 1,2,4,5-Tetrabromo-3,6-dimethylbenzene, p-TBX |

Synthesis and Purification

A general conceptual workflow for the synthesis is presented below.

Caption: Conceptual workflow for the synthesis of this compound.

Purification: Purification of the crude product would likely be achieved through recrystallization from a suitable organic solvent. The choice of solvent would depend on the solubility of the compound at different temperatures and the nature of any impurities.

Analytical Data

A summary of the available analytical data for the characterization of this compound is provided below.

| Analytical Technique | Data |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available and can be accessed through the NIST WebBook.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific spectra for this compound are not readily available in public databases, the high symmetry of the molecule would lead to a simplified ¹H and ¹³C NMR spectrum. The ¹H NMR spectrum would be expected to show a single peak for the two equivalent methyl groups. The ¹³C NMR spectrum would show a signal for the methyl carbons and a signal for the quaternary aromatic carbons. |

| Infrared (IR) Spectroscopy | Specific IR spectral data is not widely published. The spectrum would be expected to show characteristic peaks for C-H stretching and bending of the methyl groups, as well as aromatic C-C stretching and C-Br stretching vibrations. |

Applications in Research and Drug Development

Currently, the primary documented application of this compound is as a chemical intermediate and a flame retardant.[2] Its use in drug development and medicinal chemistry is not well-established in the available literature.

However, its highly functionalized and symmetric structure could make it a potential scaffold or building block in the synthesis of more complex molecules with potential biological activity. The bromine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, to introduce new functional groups.

A logical workflow for exploring the potential of this compound in drug discovery is outlined below.

Caption: A potential workflow for utilizing this compound in drug discovery.

Safety and Toxicology

There is limited specific toxicological data available for this compound. However, as a polybrominated aromatic compound, it should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) from the supplier before handling. General safety precautions for handling such compounds include:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

The toxicology of the parent compound, p-xylene, is well-documented and includes effects on the central nervous system, respiratory irritation, and potential developmental and reproductive effects with long-term exposure. However, the high degree of bromination in this compound significantly alters its chemical and toxicological properties, and direct extrapolation of toxicity data from p-xylene is not appropriate. Polybrominated compounds can be persistent in the environment and may have the potential for bioaccumulation.[2]

References

solubility of 2,3,5,6-Tetrabromo-p-xylene in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,3,5,6-Tetrabromo-p-xylene. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on providing a robust experimental framework for determining its solubility in various solvents. Furthermore, it outlines the key factors influencing the solubility of halogenated aromatic compounds.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | Not Specified | log10(S) = -7.07 | Calculated |

This extremely low calculated water solubility is consistent with the hydrophobic nature of highly halogenated aromatic compounds. It is generally noted that such compounds exhibit poor solubility in common organic solvents, often necessitating large solvent volumes for dissolution, which can render processes like recrystallization economically challenging.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a solid compound like this compound in various solvents. This protocol is based on the equilibrium solubility method.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol, etc.) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the dried solute.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic Analysis (preferred method):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a suitable chromatographic method (HPLC or GC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility.

-

-

Data Reporting:

-

Report the solubility as an average of multiple determinations (at least triplicate) with the standard deviation.

-

Specify the solvent and the temperature at which the measurement was performed.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Factors Influencing Solubility of Halogenated Aromatic Compounds

Caption: A diagram showing the interplay of factors affecting the solubility of halogenated aromatics.

Spectroscopic Profile of 2,3,5,6-Tetrabromo-p-xylene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3,5,6-Tetrabromo-p-xylene (CAS No: 23488-38-2). The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed spectroscopic and methodological information for this compound.

Molecular Structure and Properties:

-

IUPAC Name: 1,2,4,5-Tetrabromo-3,6-dimethylbenzene

-

Appearance: Solid

-

Melting Point: 254-256 °C[4]

Predicted Spectroscopic Data

Due to the high degree of symmetry in the this compound molecule, with a plane of symmetry bisecting the methyl groups and the aromatic ring, simplified Nuclear Magnetic Resonance (NMR) spectra are predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The two methyl groups are chemically and magnetically equivalent. Therefore, a single proton signal is expected.

¹³C NMR Spectroscopy: Due to the molecule's symmetry, three distinct carbon environments are predicted: one for the two equivalent methyl carbons, one for the two equivalent aromatic carbons bearing the methyl groups, and one for the four equivalent brominated aromatic carbons.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Number of Signals | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| ¹H | 1 | ~2.5 | Singlet |

| ¹³C | 3 | Methyl: ~20-25C-CH₃: ~130-140C-Br: ~120-130 | SingletSingletSinglet |

Note: Predicted chemical shifts are estimates based on typical values for similar chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H bonds in the methyl groups and the aromatic ring, as well as C-Br stretching vibrations.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2950-3100 | C-H Stretch | Methyl (CH₃) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1350-1450 | C-H Bend | Methyl (CH₃) |

| 500-700 | C-Br Stretch | Aryl Halide |

Mass Spectrometry (MS)

Electron ionization mass spectrometry data for this compound is available through the NIST WebBook.[1][2] The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing four bromine atoms.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Ionization Mode | Electron Ionization (EI) | NIST WebBook[1] |

| Molecular Ion (M⁺) m/z | 421.749 (calculated) | NIST WebBook[1] |

| Key Fragmentation | Data not available in public databases. Expected to show loss of Br and CH₃. |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data for a solid compound like this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

For a solid sample, the IR spectrum can be obtained using one of the following methods:

-

Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The solid is ground to a fine paste with Nujol (mineral oil). The mull is then placed between two salt (NaCl or KBr) plates.

-

Thin-Film Evaporation: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate. The solvent is allowed to evaporate, leaving a thin film of the compound.

Mass Spectrometry (MS)

The mass spectrum would be obtained using an electron ionization (EI) mass spectrometer. The solid sample would be introduced into the ion source, typically via a direct insertion probe. The sample is then vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

Crystal Structure Analysis of 2,3,5,6-Tetrabromo-p-xylene: A Technical Overview and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the crystal structure of 2,3,5,6-Tetrabromo-p-xylene. Despite its relevance in synthetic chemistry and materials science, a detailed crystallographic analysis of this compound is not publicly available in crystallographic databases. This document summarizes the known chemical and physical properties and provides a comprehensive, generalized experimental protocol for determining the crystal structure of such a compound, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, this guide presents a hypothetical workflow and the molecular structure of the target compound through visualizations to aid researchers in potential future studies.

Introduction

This compound is a halogenated aromatic compound with the chemical formula C₈H₆Br₄.[1][2][3] Its structural features, particularly the dense bromine substitution on the benzene ring, suggest potential applications in flame retardants, as a synthetic intermediate, and in the design of novel crystalline materials with interesting intermolecular interactions. A definitive crystal structure analysis is crucial for understanding its solid-state packing, intermolecular forces, and for predicting its physical properties. However, as of the date of this publication, a comprehensive crystal structure determination for this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories.

This guide is intended to serve as a resource for researchers aiming to undertake the crystal structure analysis of this compound or similar compounds. It outlines the necessary experimental procedures and data analysis steps.

Physicochemical Properties

While detailed crystallographic data is unavailable, fundamental physicochemical information for this compound has been documented.

| Property | Value | Reference |

| Chemical Formula | C₈H₆Br₄ | [1][2][3] |

| Molecular Weight | 421.749 g/mol | [1][2][3] |

| CAS Registry Number | 23488-38-2 | [1][2][3] |

| Appearance | White to light gray to light yellow powder to crystal | |

| Purity | >98.0% (GC) | |

| Synonyms | 1,2,4,5-Tetrabromo-3,6-dimethylbenzene |

Experimental Protocols

The following sections describe a generalized methodology for the synthesis, crystallization, and crystal structure determination of a compound like this compound.

Synthesis

The synthesis of this compound can be achieved through the bromination of p-xylene. A typical procedure would involve the reaction of p-xylene with an excess of a brominating agent, such as elemental bromine, in the presence of a Lewis acid catalyst like iron(III) bromide. The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization.

Materials:

-

p-Xylene

-

Bromine

-

Iron(III) bromide (catalyst)

-

Suitable solvent (e.g., dichloromethane, carbon tetrachloride)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Drying agent (e.g., magnesium sulfate)

Procedure:

-

Dissolve p-xylene in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Slowly add bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and should be controlled.

-

After the addition is complete, reflux the mixture until the reaction is complete (monitored by techniques like TLC or GC-MS).

-

Cool the reaction mixture and quench any unreacted bromine with a sodium thiosulfate solution.

-

Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful crystal structure determination. Various crystallization techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent (the anti-solvent) in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to gradual crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

The choice of solvent is crucial and often determined empirically. A good solvent for crystallization should dissolve the compound moderately at room temperature or at an elevated temperature.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement

Data Collection:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

-

Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

-

The final refined structure is validated using crystallographic software to check for consistency and quality.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its crystal structure analysis.

Caption: Molecular Structure of this compound.

Caption: Generalized Workflow for Crystal Structure Analysis.

Conclusion

While a definitive crystal structure of this compound is not yet available in the public domain, this guide provides the necessary foundational knowledge and a comprehensive set of generalized protocols for researchers to pursue this analysis. The determination of its crystal structure would be a valuable contribution to the fields of chemistry and materials science, enabling a deeper understanding of its solid-state behavior and paving the way for its application in various technological domains. The provided workflows and visualizations serve as a practical starting point for such an investigation.

References

An In-depth Technical Guide to 2,3,5,6-Tetrabromo-p-xylene: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,5,6-Tetrabromo-p-xylene, a halogenated aromatic hydrocarbon. This document details the compound's known characteristics, provides a synthesized experimental protocol for its preparation and purification, and discusses the analytical methods for its characterization. Due to the absence of published biological data, this guide also includes a generalized experimental workflow for the synthesis and characterization of such a chemical entity, visualized using a Graphviz diagram. This paper aims to be a valuable resource for researchers in organic synthesis, materials science, and drug development who may have an interest in this or structurally related compounds.

Core Properties of this compound

This compound, also known by its IUPAC name 1,2,4,5-Tetrabromo-3,6-dimethylbenzene, is a crystalline solid. Its core physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Br₄ | [1][2][3] |

| Molecular Weight | 421.75 g/mol | [1][2][3] |

| CAS Number | 23488-38-2 | [1][2][3] |

| Appearance | White to light gray or light yellow powder/crystal | [4] |

| Melting Point | 254-256 °C | [4] |

| Boiling Point | Not readily available due to high melting point and potential for decomposition. | |

| Solubility | Insoluble in water. Expected to be soluble in nonpolar organic solvents like toluene, benzene, and chlorinated hydrocarbons. | [5] |

| LogP (Octanol/Water Partition Coefficient) | 5.353 (Predicted) | [5] |

| Enthalpy of Combustion (ΔcH°solid) | -3920.77 kJ/mol | [2] |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of p-xylene with excess bromine, using a Lewis acid catalyst. The following protocol is a composite based on established methods for the bromination of aromatic compounds.

Materials and Equipment

-

p-Xylene (reagent grade)

-

Bromine (reagent grade)

-

Anhydrous Iron(III) chloride (FeCl₃) or Iron filings (as catalyst)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent (optional)

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Buchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization solvent (e.g., toluene, xylene, or a mixed solvent system)

Synthesis Procedure

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap containing a solution of sodium thiosulfate or sodium hydroxide to neutralize the hydrogen bromide (HBr) gas evolved during the reaction.

-

Charging the Flask: Charge the flask with p-xylene and the catalyst (e.g., a catalytic amount of anhydrous FeCl₃). If a solvent is used, add it to the flask at this stage.

-

Addition of Bromine: Cool the reaction mixture in an ice bath. Slowly add bromine from the dropping funnel to the stirred reaction mixture. The addition should be done at a rate that maintains the reaction temperature below 10 °C to control the reaction and minimize side-product formation.

-

Reaction Progression: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of HBr gas ceases. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For complete tetrasubstitution, a significant excess of bromine and prolonged reaction times, potentially with heating, may be necessary.

-

Work-up: Once the reaction is complete, cool the mixture and quench any remaining bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

-

Isolation of the Crude Product: If a solvent was used, separate the organic layer. If no solvent was used, the solid product may precipitate. The crude product can be collected by vacuum filtration. Wash the collected solid with water to remove any remaining salts, and then with a small amount of cold ethanol or another suitable solvent to remove some of the more soluble impurities.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Toluene or xylene are often suitable for this type of compound.

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The purified this compound should crystallize out of the solution. Further cooling in an ice bath can maximize the yield.

-

Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the this compound molecule, a single sharp singlet is expected for the six equivalent protons of the two methyl groups. The chemical shift of this singlet will be downfield from that of the methyl protons in unsubstituted p-xylene (around 2.3 ppm) due to the deshielding effect of the four bromine atoms on the aromatic ring.

-

¹³C NMR: Based on the molecular symmetry, three distinct signals are expected in the ¹³C NMR spectrum: one for the two equivalent methyl carbons, one for the two equivalent aromatic carbons bearing the methyl groups, and one for the four equivalent aromatic carbons bearing the bromine atoms.

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of four bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). This isotopic pattern is a definitive indicator of the number of bromine atoms in the molecule. The NIST WebBook confirms the availability of the mass spectrum for this compound.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the methyl groups and the aromatic ring. The C-Br stretching vibrations will appear in the fingerprint region.

Chromatography

-

Gas Chromatography (GC): GC can be used to assess the purity of the final product and to monitor the progress of the synthesis reaction. A suitable high-temperature column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity assessment, particularly for less volatile compounds or for preparative purification on a small scale. A reversed-phase column with a suitable organic mobile phase would likely be effective.

Experimental Workflow Diagram

As no specific signaling pathways involving this compound have been identified in the scientific literature, the following diagram illustrates a general experimental workflow for the synthesis and characterization of a chemical compound like the one discussed in this guide.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

Safety and Handling

Conclusion

This technical guide has summarized the key physical and chemical properties of this compound. A detailed, composite experimental protocol for its synthesis via the bromination of p-xylene and subsequent purification by recrystallization has been provided. Furthermore, appropriate analytical techniques for the comprehensive characterization of the synthesized compound have been outlined. In the absence of biological data, a general experimental workflow has been presented visually to guide researchers in similar synthetic endeavors. This document serves as a foundational resource for scientists and professionals working with or interested in the synthesis and characterization of this and related polyhalogenated aromatic compounds.

References

Thermal Stability of 2,3,5,6-Tetrabromo-p-xylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrabromo-p-xylene is a brominated aromatic compound. Due to the presence of multiple bromine-carbon bonds, it is anticipated to function as a flame retardant. The thermal stability of such compounds is a critical parameter, influencing their processing, application, and environmental fate. Understanding the decomposition behavior is essential for ensuring safe handling, predicting performance at elevated temperatures, and assessing potential environmental impacts. Thermogravimetric analysis (TGA) is the primary technique employed to evaluate the thermal stability of solid materials.

Expected Thermal Decomposition Profile

The thermal decomposition of brominated flame retardants typically occurs in a multi-step process. For this compound, a similar degradation pathway is expected. The relatively weak carbon-bromine bonds are prone to thermal cleavage, leading to the release of bromine radicals. These radicals are key to the flame retardant mechanism as they can interrupt the combustion cycle in the gas phase.

The decomposition of analogous brominated compounds, such as Tetrabromobisphenol-A (TBBA), often begins with the cleavage of C-Br bonds, followed by the breakdown of the aromatic structure at higher temperatures.[1][2] The initial decomposition step for many brominated flame retardants occurs between 270°C and 370°C, with the release of hydrogen bromide (HBr) and brominated aromatic fragments.[1][2] A subsequent decomposition of the remaining organic structure occurs at higher temperatures, typically above 370°C.[1]

Quantitative Thermal Stability Data (Hypothetical)

The following table summarizes hypothetical thermogravimetric analysis data for this compound, based on typical values for brominated aromatic flame retardants. This data should be experimentally verified.

| Parameter | Value | Notes |

| Onset Decomposition Temperature (Tonset) | ~ 280 - 320 °C | Temperature at which significant weight loss begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | ~ 330 - 380 °C | Corresponds to the peak of the derivative thermogravimetric (DTG) curve, indicating the point of fastest decomposition. |

| Weight Loss at 400 °C | ~ 50 - 60 % | Primarily attributed to the loss of bromine and initial fragmentation of the molecule. |

| Final Decomposition Temperature (Tfinal) | ~ 500 - 600 °C | Temperature at which the majority of the volatile components have been removed. |

| Char Yield at 700 °C | ~ 10 - 20 % | The residual mass, typically consisting of a carbonaceous char. |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section details a standard procedure for evaluating the thermal stability of a solid organic compound like this compound using a thermogravimetric analyzer.

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus and Materials:

-

Thermogravimetric Analyzer (TGA)

-

High-precision microbalance

-

Sample pans (e.g., alumina, platinum)

-

Inert gas supply (e.g., high-purity nitrogen)

-

Oxidative gas supply (e.g., dry air) - for combustion studies

-

This compound sample (fine powder)

-

Spatula

-

Tweezers

Procedure:

-

Instrument Preparation:

-

Turn on the TGA instrument and the gas supply.

-

Perform any necessary calibrations (temperature and mass) as per the manufacturer's instructions.

-

Set the initial purge gas flow rate (e.g., 20-50 mL/min of nitrogen) to create an inert atmosphere in the furnace and balance chamber.

-

-

Sample Preparation:

-

Ensure the sample is a fine, homogeneous powder to promote uniform heating.

-

Tare an empty sample pan on the microbalance.

-

Accurately weigh 5-10 mg of the this compound sample into the pan. Record the exact mass.

-

-

Experimental Setup:

-

Carefully place the sample pan onto the TGA's sample holder using tweezers.

-

Close the furnace.

-

In the instrument control software, set up the following experimental parameters:

-

Initial Temperature: Ambient temperature (e.g., 25 °C)

-

Final Temperature: 800 - 1000 °C (to ensure complete decomposition)

-

Heating Rate: A linear heating rate of 10 °C/min is standard for initial characterization.

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Data Collection: Record mass, temperature, and time.

-

-

-

Running the Experiment:

-

Start the TGA run. The instrument will automatically heat the sample according to the defined program and record the mass change.

-

-

Data Analysis:

-

Upon completion of the run, the software will generate a thermogram (a plot of mass vs. temperature).

-

Analyze the thermogram to determine key thermal stability parameters, including the onset decomposition temperature, the temperature of maximum decomposition rate (from the derivative curve), and the percentage of weight loss at different temperatures.

-

Determine the final char yield.

-

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis experiment.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Signaling Pathways in Thermal Decomposition

The thermal decomposition of this compound is not a biological signaling pathway but a chemical degradation process. The key steps can be visualized as a reaction pathway.

Caption: Proposed Thermal Decomposition Pathway.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution in p-Xylene Bromination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reaction for the bromination of p-xylene. It covers the underlying mechanism, detailed experimental protocols, and key quantitative data relevant to optimizing reaction outcomes. This document is intended to serve as a valuable resource for professionals in chemical research and drug development who utilize brominated aromatic compounds as key intermediates.

Introduction: The Significance of p-Xylene Bromination

The bromination of p-xylene is a classic example of electrophilic aromatic substitution, a fundamental reaction class in organic chemistry. The resulting products, primarily mono- and di-brominated p-xylenes, are crucial building blocks in various industries. For instance, 2,5-dibromo-p-xylene is a vital precursor in the synthesis of agrochemicals, pharmaceuticals, and functionalized linkers for creating metal-organic frameworks (MOFs).[1] Understanding the reaction mechanism, kinetics, and experimental parameters is critical for achieving high selectivity and yield, which is essential for the commercial viability of these processes.[2]

The reaction is governed by the directing effects of the two methyl groups on the aromatic ring. As alkyl groups, they are activating and ortho-, para-directing.[1] This inherent property of the substrate dictates the regiochemical outcome of the substitution, which can be further influenced by catalysts and reaction conditions.

Reaction Mechanism

The bromination of p-xylene proceeds via a typical electrophilic aromatic substitution mechanism, which involves the generation of a strong electrophile that is subsequently attacked by the electron-rich aromatic ring.[1]

Step 1: Generation of the Electrophile

Molecular bromine (Br₂) by itself is not electrophilic enough to react with a stable aromatic ring like p-xylene.[1] Therefore, a Lewis acid catalyst, such as ferric chloride (FeCl₃) or ferric bromide (FeBr₃), is required. The catalyst polarizes the Br-Br bond, creating a highly electrophilic bromine species that behaves similarly to a bromonium ion (Br⁺).[1][3]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex

The π-electrons of the p-xylene ring act as a nucleophile, attacking the electrophilic bromine. This is the slow, rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring.[4] The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]

In the case of p-xylene, all four available positions on the ring are ortho to a methyl group, making them electronically equivalent. Therefore, the initial monobromination yields a single product: 2-bromo-p-xylene.[1]

Step 3: Deprotonation and Restoration of Aromaticity

In the final, fast step, a weak base (such as the [FeCl₃Br]⁻ complex formed in the first step) removes a proton from the carbon atom bearing the bromine.[1][4] This regenerates the aromatic π-system, yielding the final product, 2-bromo-p-xylene, and regenerating the Lewis acid catalyst.

Subsequent Dibromination

Further bromination can occur to produce dibromo-p-xylene. The position of the second bromine is directed by both the two methyl groups (activating, ortho/para-directing) and the first bromine atom (deactivating, ortho/para-directing). The second substitution predominantly occurs at the 5-position to yield 2,5-dibromo-p-xylene. This isomer is favored because it is less sterically hindered and electronically more stable compared to the 2,3- and 2,6-isomers.[1]

Experimental Protocols

Detailed experimental procedures are crucial for achieving desired outcomes. Below are protocols derived from established literature for the synthesis of mono- and di-brominated p-xylene.

Protocol for Monobromination of p-Xylene

This protocol utilizes a bromine/potassium bromate system for efficient monobromination.

-

Materials:

-

p-Xylene (9.0 g, 0.0847 mol)

-

Potassium bromate (2.42 g, 0.0145 mol)

-

Bromine (6.77 g, 0.042 mol)

-

Water (5 ml)

-

Aqueous sodium hydroxide solution

-

-

Procedure:

-

Combine p-xylene, potassium bromate, and water in a reaction flask.

-

Add bromine dropwise to the mixture over a period of 30 minutes, while maintaining the reaction temperature at 30°C.[6]

-

After the addition is complete, stir the reaction mixture for 6 hours.[6]

-

Separate the organic and aqueous layers.

-

Wash the organic layer with an aqueous solution of sodium hydroxide.

-

Distill the washed organic layer at atmospheric pressure, collecting the fraction boiling at 200-202°C to obtain 2-bromo-1,4-dimethylbenzene.[6] The expected yield is approximately 82.5%.[6]

-

Protocol for Selective Dibromination to 2,5-Dibromo-p-xylene

This protocol is optimized for the selective synthesis of 2,5-dibromo-p-xylene using a hydrated iron catalyst.[2]

-

Materials:

-

p-Xylene (212 g, 2.0 moles)

-

Bromine (416 g, 2.6 moles)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O) (7 g, 0.026 moles)

-

10% Sodium hydroxide solution

-

-

Procedure:

-

Charge a suitable four-neck flask with p-xylene and ferric chloride hexahydrate.[2]

-

While stirring, maintain the temperature at 0-5°C and add bromine from a dropping funnel. To facilitate initial stirring, a temperature of ~15°C may be used at the beginning of the addition.[2]

-

The bromine addition should take approximately 2.75 hours.[2]

-

After the addition is complete, allow the mixture to stir for an additional hour at 20-25°C.[2]

-

Wash the reaction mixture with a 10% sodium hydroxide solution to quench the reaction and remove acidic byproducts.

-

The product can then be isolated and purified, typically through distillation or recrystallization.

-

Quantitative Data

The yield and selectivity of p-xylene bromination are highly dependent on reaction parameters. The following tables summarize key quantitative data from cited literature.

Table 1: Effect of Catalyst Hydration on Product Distribution

This data demonstrates the superiority of hydrated ferric chloride catalysts in selectively producing 2,5-dibromo-p-xylene. The "Isomer Ratio" is defined as the weight ratio of 2,5-dibromo-p-xylene to other dibromo isomers. A higher ratio indicates greater selectivity. The experiments were conducted with a bromine to p-xylene molar ratio of 1.3 at 0-5°C.[2]

| Run | Catalyst (0.026 moles) | Monobromo-p-xylene (%) | 2,5-Dibromo-p-xylene (%) | Other Dibromo Isomers (%) | Tribromo-p-xylene (%) | Isomer Ratio |

| 1 | Anhydrous FeCl₃ | 33.3 | 60.0 | 4.13 | 0.21 | 14.5 |

| 2 | FeCl₃·3H₂O | 31.4 | 66.7 | 1.69 | 0.00 | 39.5 |

| 3 | FeCl₃·6H₂O | 32.1 | 64.4 | 1.27 | 0.00 | 50.7 |

Data sourced from US Patent 3,932,542 A.[2]

Table 2: Effect of Reaction Time on Product Yield

This study used ferric chloride hexahydrate as a catalyst with a bromine to p-xylene ratio of 2:1. The data shows that longer reaction times favor the formation of the dibrominated product.

| Reaction Time (hours) | p-Xylene Yield (%) | 2-bromo-p-xylene Yield (%) | 2,5-dibromo-p-xylene Yield (%) |

| 1 | 2.5 | 45.1 | 30.6 |

| 2 | 0.0 | 38.3 | 46.5 |

| 3 | 0.0 | 29.8 | 56.1 |

| 4 | 0.0 | 18.2 | 64.9 |

| 5 | 0.0 | 11.4 | 68.0 |

Data adapted from ResearchGate, Journal of Physics: Conference Series 3051 (2025) 012008.[1] Note: The journal year appears to be a future projection in the source.

Table 3: Kinetic Rate Coefficients for Bromine Atom Reactions

The following table presents experimentally determined rate coefficients (k) for the reaction of bromine atoms with xylenes at 298 K (25°C). This data is relevant for understanding the intrinsic reactivity of the substrates.

| Reactant | Rate Coefficient, k(298 K) (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence Equation (log₁₀(k)) |

| o-xylene | 7.53 × 10⁻¹⁴ | (-10.03 ± 0.35) - (921 ± 110)/T |

| m-xylene | 3.77 × 10⁻¹⁴ | (-10.78 ± 0.09) - (787 ± 92)/T |

| p-xylene | 6.43 × 10⁻¹⁴ | (-9.98 ± 0.39) - (956 ± 121)/T |

Data sourced from RSC Publishing.[7]

Conclusion

The electrophilic bromination of p-xylene is a well-studied but nuanced reaction critical for producing valuable chemical intermediates. The regioselectivity is primarily governed by the ortho-, para-directing nature of the methyl groups, leading to 2-bromo-p-xylene and subsequently 2,5-dibromo-p-xylene as the major products. For professionals in research and development, achieving high selectivity and yield requires careful control over experimental conditions. Key factors include the choice and hydration state of the Lewis acid catalyst, the stoichiometric ratio of bromine to p-xylene, reaction temperature, and reaction time. The data and protocols presented in this guide offer a robust foundation for the practical application and optimization of this important synthetic transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]

- 7. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03740D [pubs.rsc.org]

mechanism of electrophilic bromination of p-xylene

An In-depth Technical Guide to the Electrophilic Bromination of p-Xylene

Introduction

The electrophilic bromination of p-xylene is a cornerstone reaction in organic synthesis, pivotal for the production of valuable chemical intermediates. The resulting products, primarily 2-bromo-p-xylene and 2,5-dibromo-p-xylene, are extensively used as precursors in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials such as metal-organic frameworks (MOFs)[1]. The methyl groups of p-xylene are activating and ortho-, para-directing, which guides the regioselectivity of the substitution. However, achieving high selectivity for the desired mono- or di-brominated product requires careful control of reaction conditions. This guide provides a comprehensive overview of the reaction mechanism, quantitative data from key studies, detailed experimental protocols, and visual workflows for researchers and professionals in chemical and drug development.

Core Reaction Mechanism

The bromination of p-xylene proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. This multi-step process involves the generation of a strong electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity.

Step 1: Generation of the Electrophile

Molecular bromine (Br₂) is not sufficiently electrophilic to react directly with the stable aromatic ring of p-xylene[1][2]. A Lewis acid catalyst, such as ferric bromide (FeBr₃), ferric chloride (FeCl₃), or aluminum chloride (AlCl₃), is required to activate the bromine molecule[1][3][4]. The Lewis acid polarizes the Br-Br bond, creating a highly electrophilic bromine species, often represented as a Br⁺ equivalent, complexed with the catalyst[3][4][5].

Step 2: Nucleophilic Attack and Formation of the Arenium Ion

The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic bromine atom. This is the slow, rate-determining step of the reaction[2]. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[2][6]. The positive charge in this intermediate is delocalized across the ring through resonance.

Step 3: Deprotonation and Restoration of Aromaticity

In the final, fast step, a weak base, typically the [FeBr₄]⁻ complex formed in the first step, abstracts a proton (H⁺) from the carbon atom bearing the bromine. This process restores the stable aromatic π-system and yields the final product, 2-bromo-p-xylene, along with regenerating the Lewis acid catalyst and forming hydrogen bromide (HBr) as a byproduct[2][3].

Regioselectivity and Subsequent Bromination

The two methyl groups on p-xylene are activating ortho-, para-directing groups. Since the para positions are blocked, substitution occurs at one of the four equivalent ortho positions, leading to a single mono-brominated product: 2-bromo-p-xylene[1].

Further bromination can occur to yield dibromo-p-xylene. The initial bromo substituent is a deactivating but ortho-, para-directing group. The second bromine atom is directed to the positions ortho or para to the activating methyl groups and meta to the deactivating bromo group. This leads to three possible isomers: 2,3-, 2,5-, and 2,6-dibromo-p-xylene. The major product formed is 2,5-dibromo-p-xylene, as this structure is less sterically hindered and electronically strained compared to the other isomers[1].

Data Presentation: Influence of Reaction Parameters

The yield and selectivity of the bromination of p-xylene are highly dependent on reaction conditions. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Effect of Bromine to p-Xylene Molar Ratio on Product Yield

| Molar Ratio (Br₂ : p-xylene) | Yield of 2-bromo-p-xylene (%) | Yield of 2,5-dibromo-p-xylene (%) | Notes |

| 1.5 : 1 | High | Moderate | Favors mono-bromination, but di-brominated product appears. |

| 2.0 : 1 | Low | 68.0% (at 5h) | Optimal ratio for maximizing 2,5-dibromo-p-xylene yield[1]. |

| 2.5 : 1 | Very Low | Decreased | Significant increase in higher brominated, undesirable products[1]. |

| Data sourced from a study using FeCl₃·6H₂O catalyst at 40°C[1]. |

Table 2: Effect of Reaction Time and Temperature on 2,5-dibromo-p-xylene Yield

| Reaction Time (hours) | Yield at 30°C (%) | Yield at 40°C (%) | Yield at 50°C (%) |

| 1 | 40.1 | 43.5 | 45.2 |

| 2 | 48.7 | 53.0 | 55.1 |

| 3 | 55.6 | 60.1 | 62.3 |

| 4 | 60.3 | 64.9 | 66.8 |

| 5 | 63.2 | 68.0 | 70.1 |

| Conditions: Bromine to p-xylene molar ratio of 2:1 with FeCl₃·6H₂O catalyst[1]. |

Table 3: Kinetic Data for the Reaction of Bromine Atoms with p-Xylene

| Temperature (K) | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

| 298 | 6.43 × 10⁻¹⁴ |

| Note: This data is for the gas-phase reaction of atomic bromine, which proceeds via a different, complex-forming mechanism, and is presented for reference[7]. The temperature dependence is given by the equation: log₁₀(k) = (-9.98 ± 0.39) - (956 ± 121)/T[7][8]. |

Experimental Protocols

The following are detailed methodologies for the laboratory-scale synthesis of brominated p-xylene derivatives.

Protocol for Selective Synthesis of 2,5-dibromo-p-xylene

This protocol is adapted from a study focused on optimizing the yield of 2,5-dibromo-p-xylene using a hydrated ferric chloride catalyst[1][9].

Apparatus:

-

A four-neck round-bottom flask (500 mL).

-

A graduated dropping funnel.

-

A condenser with a gas outlet connected to a trap (e.g., a water or sodium hydroxide solution trap to capture HBr gas).

-

A magnetic stirrer and hot plate with a water bath for temperature control.

-

A thermocouple or thermometer.

Reagents:

-

p-Xylene: 62 mL (0.5 mol)

-

Ferric chloride hexahydrate (FeCl₃·6H₂O): 2.7 g (10 mmol)

-

Bromine (Br₂): (CAUTION: Highly toxic and corrosive) ~31 mL (0.6 mol to 1.0 mol, depending on desired product; for 2,5-dibromo product, use a 2:1 molar ratio, i.e., ~51 mL, 1.0 mol).

Procedure:

-

Charge the round-bottom flask with p-xylene and ferric chloride hexahydrate.

-

Begin stirring the mixture and maintain the desired temperature (e.g., 40°C) using the water bath.

-

Slowly add the bromine to the reaction mixture from the dropping funnel over a period of 2-3 hours. Ensure the temperature remains constant.

-

After the bromine addition is complete, allow the mixture to stir for an additional 1-5 hours to ensure the reaction goes to completion[1][9].

-

Monitor the reaction progress by taking samples for analysis (e.g., Gas Chromatography).

-

Work-up: Cool the reaction mixture. Carefully wash the mixture with a dilute solution of sodium bisulfite to quench any unreacted bromine, followed by a wash with water and then a brine solution.

-

Separate the organic layer and dry it over an anhydrous salt (e.g., MgSO₄).

-

Purification: The product can be purified by distillation or recrystallization to isolate the 2,5-dibromo-p-xylene[10].

Visualizations

Diagram 1: Reaction Mechanism Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03740D [pubs.rsc.org]

- 8. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents [patents.google.com]

- 10. RU2601752C1 - Method for bromination of xylenes into ring - Google Patents [patents.google.com]

Methodological & Application

Applications of 2,3,5,6-Tetrabromo-p-xylene in Materials Science: A Review and Hypothetical Protocols

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the known and potential applications of 2,3,5,6-tetrabromo-p-xylene in materials science. While the compound is identified primarily as a brominated flame retardant, detailed public-domain studies quantifying its performance and outlining specific experimental protocols are limited. This document summarizes the available information and provides generalized, hypothetical protocols to guide further research.

Overview of this compound

This compound is a halogenated aromatic compound with a high bromine content, making it a candidate for applications where flame retardancy is required. Its chemical structure consists of a p-xylene core with four bromine atoms attached to the aromatic ring.

Physical and Chemical Properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₆Br₄ | [1][2] |

| Molecular Weight | 421.75 g/mol | [1][2] |

| Appearance | White to light gray/yellow powder/crystal | [1] |

| Melting Point | 254-256 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (when heated) | [1] |

Application as a Flame Retardant

This compound is classified as a novel chemical flame retardant.[1][2] Brominated flame retardants (BFRs) are typically incorporated into polymers as additives to inhibit or suppress combustion.

General Mechanism of Action:

The primary flame retardant mechanism of BFRs occurs in the gas phase during combustion.[3]

-

Thermal Decomposition: Upon heating, the C-Br bonds in this compound break, releasing bromine radicals (Br•).

-

Radical Scavenging: In the gas phase (the flame), these bromine radicals act as scavengers for the high-energy H• and OH• radicals that propagate the combustion chain reaction.

-

Flame Inhibition: The reaction of Br• with these radicals forms less reactive species and HBr. HBr can further contribute to flame inhibition. This process cools the flame and reduces the rate of combustion.[3]

Hypothetical Experimental Protocol for Incorporation into Polystyrene (PS):

This protocol describes a general method for incorporating this compound into polystyrene as an additive flame retardant using a melt blending technique.

Materials:

-

Polystyrene (PS) pellets

-

This compound powder

-

(Optional) Synergist, such as antimony trioxide (Sb₂O₃)

-

Internal mixer or twin-screw extruder

-

Compression molding machine

-

UL-94 vertical burn test apparatus

-

Limiting Oxygen Index (LOI) instrument

Procedure:

-

Drying: Dry PS pellets in a vacuum oven at 80°C for 4 hours to remove any moisture.

-

Premixing: In a sealed bag, pre-mix the dried PS pellets with the desired weight percentage of this compound (e.g., 5, 10, 15 wt%). If using a synergist, add it at the desired ratio (e.g., 3:1 BFR to synergist).

-

Melt Blending:

-

Set the temperature of the internal mixer or extruder to a suitable processing temperature for polystyrene (e.g., 180-200°C).

-

Add the premixed material and blend for 5-10 minutes at a set rotor speed (e.g., 60 rpm) to ensure homogeneous dispersion.

-

-

Sample Preparation:

-

Collect the molten blend and quickly transfer it to a compression molding machine preheated to the same temperature.

-

Press the material into plaques of the required dimensions for UL-94 and LOI testing.

-

-

Characterization:

-

Condition the samples for 24 hours at standard temperature and humidity.

-

Perform UL-94 vertical burn tests to classify the material's flammability (V-0, V-1, V-2, or no rating).

-

Determine the Limiting Oxygen Index (LOI), which is the minimum percentage of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion.

-

Potential Application in Polymer Synthesis

While common synthetic routes to conjugated polymers like poly(p-phenylene vinylene) (PPV) typically involve precursors with leaving groups on the methyl side chains (α,α'-positions), the structure of this compound (with halogens on the aromatic ring) makes it a potential monomer for other types of polymerization, such as cross-coupling reactions.

Hypothetical Synthesis of a Poly(p-phenylene) Derivative via Suzuki Coupling:

This protocol outlines a hypothetical synthesis of a soluble poly(p-phenylene) derivative using this compound as a monomer. This would be a step-growth polymerization.

Materials:

-

This compound

-

A suitable diboronic acid or diboronic ester co-monomer (e.g., 1,4-benzenediboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., aqueous K₂CO₃ or Na₂CO₃)

-

Solvent (e.g., Toluene or DMF)

-

Phase transfer catalyst (if using a two-phase system)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, add this compound, the diboronic acid co-monomer in a 1:1 molar ratio, the palladium catalyst (e.g., 1-2 mol%), and the solvent.

-

Degassing: Degas the mixture by several freeze-pump-thaw cycles.

-

Reaction: Add the degassed aqueous base solution. Heat the reaction mixture to a suitable temperature (e.g., 80-100°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

-

Work-up: After the desired reaction time (e.g., 24-48 hours), cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

-

Purification: Filter the precipitated polymer and wash it extensively with water and methanol to remove residual catalyst and salts. Further purification can be done by Soxhlet extraction.

-

Characterization: Dry the polymer under vacuum. Characterize the resulting polymer using techniques like ¹H NMR, ¹³C NMR, FT-IR, GPC (for molecular weight and polydispersity), and thermal analysis (TGA and DSC).

The resulting polymer would have a rigid backbone, and its properties, such as solubility and processability, would depend on the choice of co-monomer and the resulting molecular weight. Such materials could be investigated for applications in electronic materials, although this remains speculative without experimental data.

Disclaimer: The experimental protocols provided are hypothetical and intended for informational purposes only. They are based on general chemical principles and have not been specifically validated for this compound. Any laboratory work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References